methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-25-19(22)16-14-6-4-3-5-7-15(14)26-18(16)20-17(21)12-8-10-13(11-9-12)27(2,23)24/h8-11H,3-7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQKZCNJMHTOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes with optimization for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its methanesulfonylbenzamido group, for example, may enhance its solubility and reactivity compared to other thiophene derivatives .
Biological Activity
Methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H19N1O5S1
- Molecular Weight : 357.41 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities. Thiophene derivatives have been extensively studied for their roles in medicinal chemistry due to their ability to interact with various biological targets.
Anticancer Properties
Research has indicated that thiophene derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
Thiophene-containing compounds are recognized for their anti-inflammatory properties. They can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Some studies suggest that thiophene derivatives possess antimicrobial properties against a range of pathogens. The sulfonamide group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial action.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The sulfonamide and amide functionalities allow for strong hydrogen bonding with enzyme active sites.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in inflammation and cancer pathways.
- Structural Bioinformatics : Structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can significantly influence biological activity and selectivity for targets.
Case Studies
- Anticancer Efficacy :
- Anti-inflammatory Activity :
- Antimicrobial Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
